2-[(2-chloro-6-nitrobenzyl)sulfanyl]-1H-benzimidazole
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Overview
Description
2-[(2-chloro-6-nitrobenzyl)sulfanyl]-1H-benzimidazole is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole core with a 2-[(2-chloro-6-nitrobenzyl)sulfanyl] substituent, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloro-6-nitrobenzyl)sulfanyl]-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-nitrobenzaldehyde and o-phenylenediamine.
Formation of Benzimidazole Core: The o-phenylenediamine undergoes cyclization with the aldehyde group of 2-chloro-6-nitrobenzaldehyde under acidic conditions to form the benzimidazole core.
Thioether Formation: The benzimidazole core is then reacted with 2-chloro-6-nitrobenzyl chloride in the presence of a base such as potassium carbonate to form the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chloro-6-nitrobenzyl)sulfanyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Reduction: 2-[(2-amino-6-nitrobenzyl)sulfanyl]-1H-benzimidazole.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-chloro-6-nitrobenzyl)sulfanyl]-1H-benzimidazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its biological activities.
Industry: Used in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 2-[(2-chloro-6-nitrobenzyl)sulfanyl]-1H-benzimidazole involves its interaction with various molecular targets:
Molecular Targets: It can bind to enzymes and proteins, inhibiting their activity.
Pathways Involved: It may interfere with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-chloro-6-nitrobenzyl)sulfanyl]-1,3-benzothiazole
- 2-[(2-chloro-6-nitrobenzyl)sulfanyl]pyridine
Uniqueness
2-[(2-chloro-6-nitrobenzyl)sulfanyl]-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives. Its combination of a nitro group and a thioether linkage makes it particularly interesting for research in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[(2-chloro-6-nitrophenyl)methylsulfanyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2S/c15-10-4-3-7-13(18(19)20)9(10)8-21-14-16-11-5-1-2-6-12(11)17-14/h1-7H,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCJKDMAIKKASL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=C(C=CC=C3Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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